9-Butyl-6-chloro-9h-purine chemical structure and properties
9-Butyl-6-chloro-9h-purine chemical structure and properties
An In-depth Technical Guide to 9-Butyl-6-chloro-9H-purine: Chemical Structure, Properties, and Synthetic Methodologies
This technical guide provides a comprehensive overview of 9-Butyl-6-chloro-9H-purine, a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a member of the 6-chloropurine family, this compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[1][2] This document delineates its chemical structure, physicochemical properties, a detailed protocol for its synthesis, and a thorough analysis of its expected spectral characteristics.
Introduction to the 9-Butyl-6-chloro-9H-purine Scaffold
The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1] In medicinal chemistry, the purine scaffold is considered "privileged" due to its ability to interact with a wide array of biological targets with high affinity.[1] Synthetic modifications to the purine core have led to the development of numerous clinically significant drugs.
9-Butyl-6-chloro-9H-purine features two key modifications to the basic purine structure: a chlorine atom at the C6 position and a butyl group at the N9 position. The chlorine atom at C6 is a crucial reactive handle, allowing for nucleophilic aromatic substitution to introduce a variety of functional groups. The N9-butyl group enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 9-butyl-6-chloro-9H-purine |
| CAS Number | 5444-83-7[3] |
| Molecular Formula | C₉H₁₁ClN₄[3] |
| Molecular Weight | 210.66 g/mol [3] |
| Canonical SMILES | CCCCN1C=NC2=C1N=C(N=C2)Cl |
Chemical Structure
The chemical structure of 9-Butyl-6-chloro-9H-purine is depicted below.
Caption: 2D structure of 9-Butyl-6-chloro-9H-purine.
Physicochemical Properties
While specific experimental data for 9-Butyl-6-chloro-9H-purine is not widely published, the properties of the parent compound, 6-chloropurine, provide a valuable reference point.
| Property | 9-Butyl-6-chloro-9H-purine (Predicted/Inferred) | 6-Chloropurine (Experimental) | Source |
| Melting Point | 76-78 °C (inferred from related compounds) | >300 °C (decomposes) | [1][4] |
| Boiling Point | Not available | 185-192 °C at 2.25 Torr | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) | Soluble in DMSO (~10 mg/mL), slightly soluble in water (5 g/L) | [4][5][6] |
| pKa | ~7.5 (inferred for the purine ring nitrogen) | 7.47 ± 0.20 | [4] |
| Appearance | Expected to be a white to off-white or pale yellow solid | Pale yellow crystal | [4] |
| Storage | 2-8°C, sealed in a dry environment | Room temperature, in a dry, dark place | [3][4] |
Synthesis of 9-Butyl-6-chloro-9H-purine
The synthesis of 9-Butyl-6-chloro-9H-purine is typically achieved through the direct N-alkylation of 6-chloropurine with a suitable butyl halide. The regioselectivity of the alkylation (N9 vs. N7) is a critical consideration. Generally, the N9 isomer is the thermodynamically more stable product and its formation is favored under basic conditions.[7][8]
Synthetic Workflow
Caption: General workflow for the synthesis of 9-Butyl-6-chloro-9H-purine.
Detailed Experimental Protocol
This protocol is a representative method adapted from general procedures for the N-alkylation of 6-chloropurines.[7][8]
Materials:
-
6-Chloropurine (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 9-Butyl-6-chloro-9H-purine as a solid.
Spectral Characterization
No specific experimental spectra for 9-Butyl-6-chloro-9H-purine are readily available in the literature. However, a detailed analysis of the expected spectral data can be inferred from closely related structures.[9][10]
¹H NMR Spectroscopy
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-2 (purine) | ~8.7 | Singlet | 1H | Deshielded proton on the pyrimidine ring. |
| H-8 (purine) | ~8.5 | Singlet | 1H | Deshielded proton on the imidazole ring. |
| N9-CH₂ -(CH₂)₂-CH₃ | ~4.3-4.5 | Triplet | 2H | Methylene group directly attached to the purine nitrogen. |
| N9-CH₂-CH₂ -CH₂-CH₃ | ~1.8-2.0 | Multiplet | 2H | Methylene group beta to the purine nitrogen. |
| N9-(CH₂)₂-CH₂ -CH₃ | ~1.3-1.5 | Multiplet | 2H | Methylene group gamma to the purine nitrogen. |
| N9-(CH₂)₃-CH₃ | ~0.9-1.0 | Triplet | 3H | Terminal methyl group of the butyl chain. |
¹³C NMR Spectroscopy
The differentiation between the N7 and N9 isomers can be unambiguously determined by ¹³C NMR. For N9-alkylated 6-chloropurines, the chemical shift for the C5 carbon is expected around 132 ppm, whereas for the N7 isomer, it is shifted upfield to approximately 123 ppm.[7]
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | ~152 | Carbon in the pyrimidine ring. |
| C-4 | ~151 | Quaternary carbon at the fusion of the two rings. |
| C-5 | ~132 | Carbon in the pyrimidine ring, key for isomer identification. |
| C-6 | ~150 | Carbon attached to the chlorine atom. |
| C-8 | ~145 | Carbon in the imidazole ring. |
| N9-C H₂-(CH₂)₂-CH₃ | ~45 | Methylene carbon directly attached to the purine nitrogen. |
| N9-CH₂-C H₂-CH₂-CH₃ | ~32 | Methylene carbon beta to the purine nitrogen. |
| N9-(CH₂)₂-C H₂-CH₃ | ~20 | Methylene carbon gamma to the purine nitrogen. |
| N9-(CH₂)₃-C H₃ | ~13 | Terminal methyl carbon of the butyl chain. |
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak should be observed.
| m/z | Interpretation |
| 210/212 | [M]⁺ and [M+2]⁺ molecular ion peaks |
| 154/156 | Fragment corresponding to the 6-chloropurine moiety |
| 57 | Fragment corresponding to the butyl group |
Infrared (IR) Spectroscopy
The IR spectrum of 9-Butyl-6-chloro-9H-purine would be expected to show characteristic absorption bands for the purine ring and the alkyl chain.
| Wavenumber (cm⁻¹) | Interpretation |
| 3100-3000 | C-H stretching of the aromatic purine ring |
| 2960-2850 | C-H stretching of the aliphatic butyl chain |
| 1600-1450 | C=C and C=N stretching vibrations of the purine ring |
| ~1250 | C-N stretching |
| ~800-700 | C-Cl stretching |
Applications in Drug Discovery and Chemical Biology
9-Butyl-6-chloro-9H-purine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 6-chloro group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate libraries of 6-substituted purine derivatives. These derivatives have been investigated for a range of biological activities, including:
-
Anticancer Agents: Many purine analogs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[2]
-
Antiviral Agents: Modified purine nucleosides are a well-established class of antiviral drugs that can inhibit viral replication.[11]
-
Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[5]
Safety and Handling
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
9-Butyl-6-chloro-9H-purine is a synthetically versatile purine derivative with significant potential as an intermediate in drug discovery and development. Its chemical structure allows for facile diversification, making it an attractive starting material for the synthesis of compound libraries for biological screening. This guide provides a comprehensive foundation of its chemical and physical properties, a reliable synthetic protocol, and a detailed analysis of its expected spectral characteristics to aid researchers in its synthesis, characterization, and application in their scientific endeavors.
References
-
Kim, Y., et al. (2004). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2741-2744. Available at: [Link]
-
PubChem. (n.d.). 9-benzyl-6-chloro-9H-purine. Retrieved from [Link]
-
Perin, N., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
Perin, N., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 1083. Available at: [Link]
-
National Institutes of Health. (n.d.). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloropurine. Retrieved from [Link]
-
Bai, S., et al. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-7. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 6-Chloropurine CAS#: 87-42-3 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. fishersci.com [fishersci.com]
